2-Chloro-4,6-dimethoxypyrimidine

Vue d'ensemble

Description

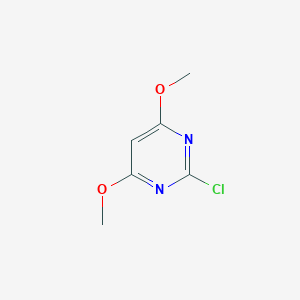

2-Chloro-4,6-dimethoxypyrimidine (CAS 13223-25-1) is a heterocyclic compound with the molecular formula C₆H₇ClN₂O₂ and a molecular weight of 174.58 g/mol . It is characterized by a pyrimidine ring substituted with two methoxy groups at positions 4 and 6 and a chlorine atom at position 2. This compound is widely used in industrial and pharmaceutical syntheses, particularly as a precursor in cross-coupling reactions and herbicide production . Its safety profile indicates acute oral toxicity (Category 4) and eye irritation (Category 2), necessitating careful handling .

Synthesis: Common methods involve cyclization of malononitrile or diethyl malonate with guanidine derivatives, followed by methylation using dimethyl carbonate. These methods emphasize cost-efficiency and reduced environmental impact .

Méthodes De Préparation

Malononitrile-Based Synthesis via Acetyl Chloride

The most widely documented method involves malononitrile, methanol, acetyl chloride, and cyanamide . This three-step process begins with the formation of 1,3-dimethyl malonamidine dihydrochloride under controlled temperatures (-10–20°C). Acetyl chloride is dripped into a malononitrile-methanol mixture, followed by reaction with sodium bicarbonate and cyanamide to yield 3-amino-3-methoxy-N-cyano-2-propionamidine . Final treatment with hydrogen chloride gas produces 2-chloro-4,6-dimethoxypyrimidine.

Reaction Conditions and Parameters

Key parameters for this method include:

This route avoids complex intermediates but requires strict temperature control during acetyl chloride addition .

Composite Solvent-Assisted Salt Formation

Patent CN1467206A introduces a three-step method using a composite solvent (e.g., dimethylformamide, petroleum ether) to enhance intermediate stability . The process involves:

-

Salt formation : Malononitrile reacts with methanol and anhydrous HCl under pressure (0–20 atm) to form dimethyl propylenediimine dihydrochloride.

-

Cyanamide reaction : Potassium hydroxide and cyanamide yield 3-amino-3-methoxy-N-cyano-2-propane imine.

-

Condensation : HCl gas introduction at -15°C produces the target compound.

Advantages and Limitations

-

Solvent System : Composite solvents reduce byproduct formation but increase cost and complexity .

-

Equipment : Requires pressure-resistant reactors for salt formation .

Cyanamide-Catalyzed One-Pot Synthesis

A simplified approach uses sodium cyanide as a catalyst in a malononitrile-methanol system . While less documented, this method claims to reduce steps by integrating cyanamide early in the reaction. However, the lack of detailed stoichiometric data limits its reproducibility .

Comparative Analysis of Methods

*Calculated from 97.5 parts yield per 200 parts solvent .

Optimization Strategies

Temperature Modifications

Lower temperatures (-15°C) during condensation improve crystallinity but prolong reaction times .

Solvent Selection

Methanol and toluene are preferred for their balance of polarity and volatility . Ethyl acetate, however, reduces byproduct formation in final steps .

Stoichiometric Adjustments

Excess cyanamide (1:2 molar ratio vs. malononitrile) increases intermediate conversion rates .

Analyse Des Réactions Chimiques

2-Chloro-4,6-dimethoxypyrimidine undergoes various types of chemical reactions:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common reagents used in these reactions include aniline derivatives, hydriodic acid, and various catalysts . The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Pharmaceutical Development

Overview:

2-Chloro-4,6-dimethoxypyrimidine serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives are particularly significant in developing antiviral and anticancer agents.

Key Applications:

- Antiviral Agents: Research has shown that derivatives of this compound exhibit activity against viral infections.

- Anticancer Compounds: It plays a role in synthesizing compounds that target cancer cells by inhibiting specific pathways involved in tumor growth.

Case Study:

A study published in Journal of Medicinal Chemistry demonstrated the synthesis of pyrimidine derivatives from this compound that showed enhanced efficacy against certain cancer cell lines compared to existing treatments .

Agricultural Chemicals

Overview:

In the agricultural sector, this compound is utilized in formulating herbicides and fungicides, contributing to crop protection and yield enhancement.

Key Applications:

- Herbicide Synthesis: It is an important precursor for sulfonylurea herbicides, which are widely used for weed control.

- Fungicide Development: The compound has been explored for developing fungicides that protect crops from fungal diseases.

Data Table: Herbicides Derived from this compound

| Herbicide Name | Active Ingredient | Mechanism of Action |

|---|---|---|

| Sulfonylurea A | This compound Derivative | Inhibits acetolactate synthase |

| Sulfonylurea B | Another Derivative | Disrupts amino acid synthesis |

Biochemical Research

Overview:

Researchers utilize this compound to explore enzyme inhibition and cellular processes. Its ability to modulate biological pathways makes it valuable for biochemical studies.

Key Applications:

- Enzyme Inhibition Studies: The compound has been used to investigate the inhibition of specific enzymes involved in metabolic pathways.

- Cellular Process Analysis: It aids in understanding cellular responses to various stimuli through its interaction with cellular components.

Case Study:

A publication highlighted the use of this compound in studying the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis .

Material Science

Overview:

The compound is being investigated for its potential applications in developing materials with specific electronic or optical properties.

Key Applications:

- Electronics: Research is ongoing into how modifications of this pyrimidine can lead to materials suitable for electronic devices.

- Photonics: Its properties may be harnessed to create materials that manipulate light for various applications.

Analytical Chemistry

Overview:

In analytical chemistry, this compound serves as a standard for detecting and quantifying related compounds.

Key Applications:

- Quality Control: It is used in methods to ensure the purity and concentration of pharmaceutical products.

- Regulatory Compliance: The compound aids laboratories in meeting regulatory standards through accurate analysis.

Mécanisme D'action

The mechanism of action of 2-Chloro-4,6-dimethoxypyrimidine involves its ability to act as a nucleophile or electrophile in various chemical reactions . Its molecular targets and pathways depend on the specific application and the nature of the compounds it interacts with . For instance, in the synthesis of kinase inhibitors, it may interact with specific enzymes and inhibit their activity, leading to antiproliferative effects .

Comparaison Avec Des Composés Similaires

Structural and Reactivity Comparisons

2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)

- Structure : A triazine ring with two methoxy groups and one chlorine.

- Reactivity : The triazine ring’s electron deficiency enhances the chlorine atom’s electrophilicity, making CDMT highly effective in activating carboxylic acids for peptide couplings (e.g., in THF at −5°C) .

- Applications : Primarily used as a coupling agent in organic synthesis, achieving yields up to 85% in carboxylate activation .

2-Amino-4,6-dimethoxypyrimidine

- Structure: Replaces the chlorine atom with an amino group.

- Reactivity: The amino group reduces electrophilicity at position 2, limiting nucleophilic aromatic substitution (SNAr) but enabling hydrogen bonding.

- Applications: Forms stable salts (e.g., with tartaric acid) for optical limiting devices . Synthesized via aminolysis of 2-chloro-4,6-dimethoxypyrimidine or direct methylation of 2-amino-4,6-dihydroxypyrimidine .

4,6-Dichloro-2-(methylsulfonyl)pyrimidine

- Structure : Two chlorine atoms and a methylsulfonyl group on the pyrimidine ring.

- Reactivity : The sulfonyl group acts as a superior leaving group, enabling regioselective SNAr reactions. For example, trimethyl phosphonate substitutes exclusively at position 2, yielding intermediates for fungicide analogs .

4,6-Dimethoxy-2-(naphthalen-1-yl)pyrimidine

- Structure : A naphthyl group at position 2.

- Reactivity : The bulky naphthyl group stabilizes the intermediate in palladium-catalyzed Suzuki-Miyaura couplings. Reactions with 1-naphthylboronic acid achieve 95% yield under mild conditions (EtOH, 100°C) .

2-Amino-4,6-dichloropyrimidine

- Structure: Two chlorines and an amino group.

- Reactivity: Dichloro substitution allows sequential functionalization. Synthesized via methoxylation of 2-amino-4,6-dichloropyrimidine, yielding crystalline derivatives for medicinal chemistry .

Physical and Chemical Properties

Activité Biologique

2-Chloro-4,6-dimethoxypyrimidine is a compound that has garnered attention in various fields of biological research, particularly for its herbicidal properties and potential therapeutic applications. This article explores its synthesis, biological activities, and relevant case studies.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. A notable synthetic route involves the reaction of malononitrile with acetyl chloride and cyanamide, followed by treatment with hydrogen chloride to yield the desired compound. This method has been optimized for efficiency and yield, producing significant quantities suitable for further biological testing .

Biological Activity Overview

The biological activity of this compound primarily revolves around its herbicidal effects and its role as an intermediate in the synthesis of sulfonylurea herbicides. Compounds containing the 4,6-dimethoxypyrimidin-2-yl moiety have demonstrated high herbicidal activity against various monocotyledonous plants, such as Digitaria sanguinalis L., at concentrations as low as 50 mg/L .

Herbicidal Activity

The compound has been linked to several herbicides that act through inhibition of specific biochemical pathways in plants. For instance, it is a key intermediate in the production of sulfonylurea herbicides, which are known for their effectiveness in controlling broadleaf and grassy weeds .

Table 1: Herbicidal Activity of this compound

| Concentration (mg/L) | Target Species | Activity Level |

|---|---|---|

| 100 | Digitaria sanguinalis L. | High |

| 50 | Digitaria sanguinalis L. | Moderate |

Therapeutic Potential

Recent studies have explored the potential use of this compound in treating age-related diseases due to its antioxidant properties. In vitro evaluations have shown that this compound can protect human cell lines from oxidative stress induced by hydrogen peroxide and hydroxyl radicals . This suggests a promising avenue for further research into its role as a multifunctional antioxidant.

Case Studies

- Antioxidant Activity : A study evaluated the protective effects of various compounds including this compound on human retinal pigmented epithelial cells. The results indicated significant protection against oxidative damage, highlighting its potential application in preventing age-related macular degeneration (AMD) and cataracts .

- Cell Viability : In another investigation focusing on human lens epithelial cells, analogs containing the pyrimidine structure were shown to maintain glutathione levels and cell viability under oxidative stress conditions. This reinforces the compound's role in enhancing cellular antioxidant defenses .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-chloro-4,6-dimethoxypyrimidine, and what factors influence reaction efficiency?

Methodological Answer: The compound is typically synthesized via two primary routes:

- Route 1: Malononitrile, methanol, and aqueous cyanamide are reacted under controlled pH (5.8–6.2) with HCl generated via an eco-friendly method. This process yields orthophosphorous acid as a by-product, improving cost efficiency .

- Route 2: A HCl-saturated solution of intermediates (e.g., 2-amino-4,6-dimethoxypyrimidine) is extracted with toluene, followed by vacuum distillation .

Key Factors: - pH Control: Deviations beyond 5.8–6.2 reduce yield due to incomplete cyclization or side reactions .

- Solvent Choice: Polar aprotic solvents (e.g., acetonitrile) enhance reactivity in nucleophilic substitutions .

Q. How can researchers confirm the structural identity of synthesized this compound?

Methodological Answer:

- Analytical Techniques:

Advanced Research Questions

Q. How can conflicting reports on synthesis yields (e.g., 71.3% vs. lower values) be resolved, and what parameters require optimization?

Methodological Answer:

- Systematic Optimization:

- Contradiction Analysis: Lower yields often stem from incomplete HCl saturation or inefficient extraction .

Q. What advanced purification techniques are recommended when by-products complicate isolation?

Methodological Answer:

- Flash Chromatography: Use gradients of DCM:MeOH (e.g., 10:1) for polar by-products .

- Solvent Extraction: Toluene effectively isolates the product from aqueous layers, minimizing impurities .

- Distillation: Remove volatile by-products (e.g., orthophosphorous acid) under reduced pressure .

Q. How does the choice of solvent impact nucleophilic substitution reactions involving this compound?

Methodological Answer:

- Polar Aprotic Solvents (ACN, DMF): Enhance electrophilicity of the chlorine atom, facilitating substitutions (e.g., with proline or amines) .

- Protic Solvents (i-PrOH): Require bases like NEt₃ to deprotonate nucleophiles during reflux (120°C, 12 h) .

- Temperature: Elevated temperatures (>100°C) may degrade the compound; monitor via TLC .

Q. What strategies mitigate thermal degradation during high-temperature reactions?

Methodological Answer:

- Short Reaction Times: Limit heating to 6 hours for couplings at 88°C .

- Inert Atmosphere: Use N₂/Ar to prevent oxidation during reflux .

- Additive Stabilizers: Antioxidants (e.g., BHT) may reduce radical-mediated degradation .

Q. How is this compound utilized in synthesizing fluorescent sensors or pharmaceutical intermediates?

Methodological Answer:

- Sensor Synthesis: Acts as an electrophilic partner in coupling reactions (e.g., with boronic acid derivatives) to create water-soluble sensors .

- Pharmaceutical Intermediates: Reacts with proline under basic conditions (NaHCO₃, 88°C) to form conformationally restricted peptidomimetics .

Q. How can researchers address discrepancies in reported melting points or spectral data?

Methodological Answer:

- Purity Verification: Use HPLC (C18 column, MeOH:H₂O mobile phase) to detect impurities .

- Polymorphism Screening: Recrystallize from different solvents (e.g., EtOAc vs. toluene) to identify stable forms .

- Cross-Validation: Compare NMR data with structurally analogous compounds (e.g., 2-amino-4,6-dimethoxypyrimidine) .

Q. What analytical methods are critical for quantifying reaction progress and by-product formation?

Methodological Answer:

Propriétés

IUPAC Name |

2-chloro-4,6-dimethoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2/c1-10-4-3-5(11-2)9-6(7)8-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBEKEFWBLFBSGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408903 | |

| Record name | 2-Chloro-4,6-dimethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13223-25-1 | |

| Record name | 2-Chloro-4,6-dimethoxypyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13223-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4,6-dimethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.